molecular formula C21H24ClNO B2589128 3-(3-Chlorophenyl)-1-(3-phenylazepan-1-yl)propan-1-one CAS No. 2034472-77-8

3-(3-Chlorophenyl)-1-(3-phenylazepan-1-yl)propan-1-one

Cat. No.: B2589128
CAS No.: 2034472-77-8
M. Wt: 341.88
InChI Key: UUVAHKFRNGQSDW-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-1-(3-phenylazepan-1-yl)propan-1-one is an organic compound that belongs to the class of azepanes. Azepanes are seven-membered nitrogen-containing heterocycles. This compound features a chlorophenyl group and a phenylazepane moiety, making it potentially interesting for various chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-1-(3-phenylazepan-1-yl)propan-1-one typically involves the following steps:

    Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the Chlorophenyl Group: This step may involve nucleophilic substitution reactions where a chlorophenyl halide reacts with an intermediate.

    Formation of the Propanone Moiety: This can be done through various carbonylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the propanone moiety.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The chlorophenyl group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols are common products.

    Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: The compound can be used as a precursor for synthesizing various derivatives for chemical studies.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Pharmacological Studies: The compound could be investigated for potential biological activities, such as antimicrobial or anticancer properties.

Medicine

    Drug Development: It may be explored as a lead compound for developing new pharmaceuticals.

Industry

    Material Science: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Chlorophenyl)-1-(3-phenylpiperidin-1-yl)propan-1-one: A similar compound with a piperidine ring instead of an azepane ring.

    3-(3-Chlorophenyl)-1-(3-phenylmorpholin-1-yl)propan-1-one: A compound with a morpholine ring.

Uniqueness

The presence of the azepane ring in 3-(3-Chlorophenyl)-1-(3-phenylazepan-1-yl)propan-1-one may confer unique chemical and biological properties compared to its analogs with different ring structures.

Properties

IUPAC Name

3-(3-chlorophenyl)-1-(3-phenylazepan-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClNO/c22-20-11-6-7-17(15-20)12-13-21(24)23-14-5-4-10-19(16-23)18-8-2-1-3-9-18/h1-3,6-9,11,15,19H,4-5,10,12-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUVAHKFRNGQSDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=CC=C2)C(=O)CCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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